[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea
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Overview
Description
The compound [(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea is a chemical compound with the CAS Number: 866149-28-2 . It has a molecular weight of 385.78 . The IUPAC name for this compound is N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonohydrazide .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The synthesis process involves liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H15ClF3N5O . The InChI code for this compound is 1S/C16H15ClF3N5O/c1-10-3-5-11 (6-4-10)8-22-23-15 (26)24-25 (2)14-13 (17)7-12 (9-21-14)16 (18,19)20/h3-9H,1-2H3, (H2,23,24,26)/b22-8+ .Scientific Research Applications
Anticancer Activity
Research has indicated that certain pyridine derivatives, including compounds related to [(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea, exhibit potent anticancer activity. For instance, compounds with a pyridine moiety and various heterocyclic rings have demonstrated significant in vitro antitumor activity against liver cancer, colon cancer, and breast adenocarcinoma cell lines, outperforming traditional drugs like doxorubicin in some cases (Hafez & El-Gazzar, 2020). Similarly, derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea have been designed and synthesized, displaying significant antiproliferative effects on various cancer cell lines, with certain compounds demonstrating inhibitory activities comparable to known anticancer agents (Jian Feng et al., 2020).
Cytokinin-like Activity and Plant Growth
Urea derivatives have been noted for their cytokinin-like activity, positively influencing cell division and differentiation in plants. Certain compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are used extensively in in vitro plant morphogenesis studies. Recent research has led to the identification of new urea cytokinins and other derivatives that specifically enhance adventitious root formation, contributing significantly to agricultural and botanical research (Ricci & Bertoletti, 2009).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, and if inhaled. It may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes in contact with skin, it should be washed off with plenty of soap and water .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This could potentially be a pathway involved in the synthesis of such compounds.
Result of Action
It is known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have pesticidal properties.
Action Environment
The development of fluorinated organic chemicals is becoming an increasingly important research topic due to their unique properties and wide range of applications .
properties
IUPAC Name |
[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O/c15-10-6-9(14(16,17)18)7-20-12(10)11(21-22-13(19)23)8-4-2-1-3-5-8/h1-7H,(H3,19,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMZEAIMLAJJPB-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)N)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea |
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